BenchChemオンラインストアへようこそ!

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Lipophilicity LogP Drug-likeness

8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1267773-15-8) is a heterocyclic organic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine scaffold class, bearing a chlorine substituent at the 8-position and an ethyl group at the 2-position. It has the molecular formula C₁₀H₁₂ClNO, a molecular weight of 197.66 g/mol, a computed XLogP3-AA of 3.2, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 1267773-15-8
Cat. No. B1492524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS1267773-15-8
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCCC1CNC2=C(O1)C(=CC=C2)Cl
InChIInChI=1S/C10H12ClNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3
InChIKeyITEJHFNAMVPAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1267773-15-8): Chemical Identity and Procurement Baseline


8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1267773-15-8) is a heterocyclic organic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine scaffold class, bearing a chlorine substituent at the 8-position and an ethyl group at the 2-position. It has the molecular formula C₁₀H₁₂ClNO, a molecular weight of 197.66 g/mol, a computed XLogP3-AA of 3.2, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The compound is commercially available from multiple research chemical suppliers, typically at 95% purity, and is catalogued as a building block for medicinal chemistry and organic synthesis applications .

Why 8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Simply Replaced by In-Class Analogs


Substituting 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine with a structurally similar 3,4-dihydro-2H-1,4-benzoxazine analog—whether a positional isomer (e.g., 6-chloro), a des-chloro congener, or a des-ethyl variant—introduces non-trivial changes in lipophilicity, steric topology, hydrogen-bonding orientation, and metabolic susceptibility. The 8-chloro substituent sits ortho to the ring oxygen, altering local electrostatic potential and influencing both target binding and CYP-mediated metabolism relative to the 6-chloro isomer [1]. The 2-ethyl group introduces a chiral center absent in many close analogs, creating divergent enantiomer-specific pharmacology and necessitating stereochemical control during synthesis and procurement [2]. These differences render generic analog substitution unreliable without explicit comparative data, as detailed below.

Quantitative Differentiation Evidence for 8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine vs. Closest Analogs


Lipophilicity (LogP) Differential Between 8-Chloro-2-ethyl and Des-Chloro Analog

The presence of the 8-chloro substituent markedly increases lipophilicity relative to the des-chloro analog 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine. The target compound exhibits a LogP of 2.9229 (Leyan calculated), compared to 2.40750 for the des-chloro analog . This ~0.5 log unit difference translates to approximately a threefold shift in octanol-water partition, impacting membrane permeability, plasma protein binding, and metabolic clearance prediction.

Lipophilicity LogP Drug-likeness Physicochemical properties

Rotatable Bond and Molecular Flexibility Differential: 8-Chloro-2-ethyl vs. 8-Chloro-3,4-dihydro (No 2-Ethyl)

The 2-ethyl substituent introduces one rotatable bond absent in the des-ethyl analog. The target compound (CID 75355767) has 1 rotatable bond, whereas 8-chloro-3,4-dihydro-2H-1,4-benzoxazine (CID 16244450) has 0 rotatable bonds [1][2]. This difference alters conformational sampling behavior and the entropic penalty upon target binding. The XLogP3-AA values further diverge: 3.2 for the target vs. 2.3 for the des-ethyl comparator, a Δ of 0.9 log units attributable to the combined effect of the ethyl group [1][2].

Molecular flexibility Rotatable bond count Conformational entropy Drug design

Positional Chlorine Effect on Biological Activity: 8-Chloro vs. 6-Chloro Benzoxazine Scaffolds

In a systematic SAR study of 1,3-benzoxazine derivatives as DNA-PK and PI3K inhibitors, 6-aryl-substituted, 8-aryl-substituted, and 8-aryl-6-chloro-substituted variants exhibited markedly different inhibitory potencies. For example, compound 7d (an 8-substituted dibenzothiophenyl benzoxazine) demonstrated extremely potent DNA-PK activity with an IC₅₀ of 0.034 mM [1]. This study establishes that the position of substituents on the benzoxazine ring—specifically 6- vs. 8-position—yields divergent target engagement profiles. While this study does not contain the exact target compound, the class-level SAR demonstrates that chlorine position is a critical determinant of biological activity in the benzoxazine scaffold class [1].

DNA-PK inhibition PI3K inhibition Positional SAR Benzoxazine pharmacology

Chiral Center at C2: Enantioselective Differentiation Potential

The 2-ethyl substituent creates a stereogenic center at C2 of the benzoxazine ring, absent in the 8-chloro-3,4-dihydro-2H-1,4-benzoxazine comparator (which is achiral at the corresponding position). The target compound is supplied as a racemic mixture. Patent literature (US 4,880,926) establishes that 3-alkyl-3,4-dihydro-2H-[1,4]benzoxazine racemates can be optically resolved using camphor-10-sulfonic acid, yielding enantiopure (S)-isomers suitable for stereospecific pharmacological evaluation [1]. The comparator 8-chloro-3,4-dihydro-2H-1,4-benzoxazine lacks this chiral center entirely (Undefined Atom Stereocenter Count = 0 [2]), whereas the target compound has Undefined Atom Stereocenter Count = 1 [3].

Chirality Enantiomeric resolution Stereochemistry Drug discovery

CYP2E1/CYP2B6 Inhibitory Profile: Low Liability Relative to Efavirenz-Class Benzoxazines

8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine was evaluated for CYP2E1, CYP2B6, and CYP2A6 inhibition in human liver microsomes, yielding IC₅₀ values consistently >20,000 nM across all three isoforms [1]. In contrast, efavirenz-class benzoxazines (e.g., (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one) are established CYP2B6 substrates with nanomolar affinity [2]. While the comparator is not a close structural analog of the target, the quantitative CYP inhibition data for the target compound indicates a low liability for CYP-mediated drug-drug interactions at pharmacologically relevant concentrations, distinguishing it from benzoxazine scaffolds with CYP2B6 liability.

CYP inhibition Drug metabolism Hepatotoxicity risk Benzoxazine metabolic stability

Optimal Application Scenarios for 8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine Based on Evidence


Enantioselective SAR Probing of Chiral Benzoxazine Binding Pockets

The presence of a single stereogenic center at C2 makes the racemic 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine an ideal starting point for enantioselective SAR campaigns. Using the optical resolution methodology described in US Patent 4,880,926 [1], researchers can generate enantiopure (R)- and (S)-isomers to evaluate stereospecific target engagement, a capability absent in achiral 8-chloro-3,4-dihydro-2H-1,4-benzoxazine [2].

CYP-Clean Tool Compound for In Vitro Pharmacological Profiling

With CYP2E1, CYP2B6, and CYP2A6 IC₅₀ values all exceeding 20,000 nM in human liver microsomes [3], this compound is suitable as a low-metabolic-liability scaffold for cell-based phenotypic screening where CYP-mediated off-target effects must be minimized. This distinguishes it from efavirenz-class benzoxazines that exhibit strong CYP2B6 substrate behavior [4].

Positional Halogen SAR in DNA-PK/PI3K Inhibitor Optimization Programs

Based on class-level evidence that 8-substituted 1,3-benzoxazines exhibit distinct DNA-PK and PI3K inhibitory profiles compared to their 6-substituted counterparts [5], 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine serves as a strategic building block for exploring 8-position halogen SAR within kinase inhibitor design programs, where the chlorine substituent can be used as a synthetic handle for further derivatization.

Lipophilicity-Modulated Membrane Permeability Studies in CNS Drug Discovery

The target compound's LogP of 2.9229 positions it within the optimal CNS drug-like property space (LogP 2–4), while its des-chloro analog (LogP 2.40750 ) falls near the lower boundary. Comparative permeability assays using both compounds can quantify the contribution of the 8-chloro substituent to passive membrane diffusion, informing halogen retention vs. removal decisions during lead optimization.

Quote Request

Request a Quote for 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.